N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-2-23-14-6-4-3-5-13(14)15(22)19-17-21-20-16(24-17)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWBRMCCSKMHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The bioactivity of 1,3,4-thiadiazole derivatives is highly dependent on substituent patterns. Below is a comparison of key analogues:
Key Observations :
- Lipophilicity : The ethoxy group in the target compound offers higher lipophilicity compared to methoxy derivatives (e.g., ), which may improve bioavailability.
- Steric Effects : Bulky substituents like the butanamide chain in may hinder binding to certain enzymes compared to the smaller benzamide groups.
Physicochemical Properties
Comparative physicochemical data (experimental or predicted):
Key Trends :
- pKa : The amide proton in the target compound (predicted pKa ~8.3) is less acidic than nitro-substituted analogues (pKa ~7.5) due to the electron-donating ethoxy group.
- Solubility : Aliphatic chains (e.g., ) or polar groups (e.g., pyrrolidone in ) modulate solubility, whereas nitro or chlorophenyl groups reduce it.
Preparation Methods
Cyclocondensation for Thiadiazole Core Formation
The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of 4-chlorophenyl thiosemicarbazide with carboxylic acid derivatives. A representative protocol involves reacting 4-chlorophenyl thiosemicarbazide with 2-ethoxybenzoic acid in the presence of phosphoryl chloride (POCl₃) as a dehydrating agent. The reaction proceeds under reflux in anhydrous dichloromethane for 6–8 hours, yielding 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine as the intermediate.
Key Reaction Parameters
Amidation with 2-Ethoxybenzoyl Chloride
The intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine undergoes amidation with 2-ethoxybenzoyl chloride. This step is typically conducted in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base to scavenge HCl. The reaction mixture is stirred at room temperature for 12 hours, followed by precipitation in ice-cold water.
Optimization Insights
- Solvent : THF > acetonitrile (yield improvement of 15%)
- Stoichiometry : 1:1.2 molar ratio (amine:acyl chloride)
- Purity : >95% after recrystallization (ethanol/water)
Advanced Methodologies and Catalytic Systems
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated that irradiating the cyclocondensation step at 100 W for 10 minutes increased yield to 85% while maintaining selectivity. This method minimizes side products like N-acetylated byproducts.
Polymer-Supported Catalysis
Polystyrene-supported triethylamine (PS-TEA) enhances amidation efficiency by facilitating easy catalyst recovery. Using PS-TEA in THF at 50°C achieves 89% yield, compared to 78% with conventional Et₃N.
Comparative Analysis of Synthetic Strategies
The table below evaluates three preparation methods based on yield, purity, and scalability:
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional Thermal | POCl₃, reflux, 8h | 72 | 93 | Moderate |
| Microwave-Assisted | 100 W, 10 min | 85 | 97 | High |
| Polymer-Catalyzed | PS-TEA, THF, 50°C | 89 | 96 | High |
Findings : Microwave and polymer-supported methods outperform conventional approaches in yield and scalability, making them preferable for industrial applications.
Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed >98% purity for microwave-synthesized batches, with a retention time of 6.8 minutes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
